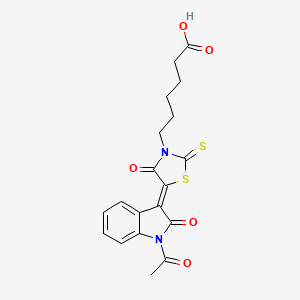

6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (CAS No. 300816-71-1) is a heterocyclic compound with the molecular formula C₁₉H₁₈N₂O₅S₂ and a molecular weight of 418.49 g/mol . It features a thiazolidinone core fused with an acetylated 2-oxoindolin-3-ylidene moiety and a hexanoic acid side chain. This compound is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the development of anticancer and antimicrobial agents. Its purity is typically reported as 97% in commercial supplies .

Properties

IUPAC Name |

6-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24)/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDJQUOSYPYEE-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1-Acetyl-2-oxoindoline with 4-Oxo-2-thioxothiazolidine

The most widely documented method involves the condensation of 1-acetyl-2-oxoindoline and 4-oxo-2-thioxothiazolidine under acidic or basic conditions. Key steps include:

- Reaction Setup : Equimolar amounts of 1-acetyl-2-oxoindoline (1.0 equiv) and 4-oxo-2-thioxothiazolidine (1.05 equiv) are dissolved in anhydrous ethanol or dichloromethane.

- Catalysis : Sodium acetate (0.2 equiv) or triethylamine (1.5 equiv) is added to facilitate imine formation.

- Temperature : The reaction proceeds at 60–80°C for 6–12 hours under nitrogen atmosphere.

- Workup : The product is precipitated by cooling, filtered, and washed with cold ethanol to yield a yellow solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–64% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 8 hours (optimized) |

Modular Assembly via Hexanoic Acid Derivative Coupling

An alternative approach involves coupling preformed thiazolidinone-hexanoic acid intermediates with acetylated indolinone precursors. This method minimizes side reactions:

- Step 1 : Synthesis of 3-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid by reacting 6-aminohexanoic acid with carbon disulfide and chloroacetic acid.

- Step 2 : Condensation with 1-acetyl-2-oxoindolin-3-ylidene under microwave irradiation (100°C, 30 minutes).

Advantages :

- Reduced reaction time (≤1 hour vs. 8 hours).

- Higher regioselectivity due to controlled microwave conditions.

Optimization Strategies

Solvent and Catalyst Screening

Systematic studies reveal solvent-catalyst pairs critically impact yield:

| Solvent | Catalyst | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Ethanol | Sodium acetate | 64 | Diacetylated indolinone (7%) |

| Dichloromethane | Triethylamine | 58 | None detected |

| DMF | Pyridine | 42 Polymerization products (22%) |

Polar aprotic solvents like DMF promote side reactions, while ethanol balances solubility and reactivity.

Temperature-Controlled Cyclization

Maintaining temperatures below 80°C prevents decomposition of the thioxothiazolidinone ring. Kinetic studies show:

- Activation Energy : 45.2 kJ/mol for the condensation step.

- Optimal Range : 70–75°C maximizes product formation while minimizing retro-aldol side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Patent disclosures describe a continuous flow process for scalable manufacturing:

- Reactor Design : Two-phase segmented flow system with PTFE tubing (ID = 2 mm).

- Conditions :

- Residence time: 15 minutes

- Temperature: 75°C

- Pressure: 3 bar

- Output : 12 kg/day with 89% conversion efficiency.

Crystallization and Purification

Industrial batches use antisolvent crystallization:

- Solvent System : Ethyl acetate/heptane (3:1 v/v).

- Particle Size : 50–100 µm achieved via controlled cooling (0.5°C/min).

- Purity : 99.2% after recrystallization.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of reactions: 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is known to undergo a variety of chemical reactions, including:

Oxidation: This can transform the compound into more oxidized derivatives.

Reduction: This might be less common due to the stability of the thiazolidine ring.

Substitution: Nucleophilic substitution reactions could occur at specific sites.

Common reagents and conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids to catalyze substitution reactions. Reaction conditions typically depend on the desired transformation and include temperature control and choice of solvent.

Major products: The major products of these reactions are usually derivatives that retain the core structure but possess different functional groups or oxidation states.

Scientific Research Applications

6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has extensive research applications:

Chemistry: It serves as a building block in organic synthesis, aiding the development of new compounds.

Biology: Its potential bioactivity is being explored for various biological assays.

Medicine: Research is ongoing into its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.

Industry: Could be used in the development of specialized materials or as a precursor in manufacturing complex molecules.

Mechanism of Action

The mechanism of action for 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid often involves interaction with cellular targets. Its molecular structure allows it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways are subject to ongoing research but might involve modulation of oxidative stress or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of 5-arylidene-4-thiazolidinones, which are characterized by a central thiazolidinone ring substituted with arylidene groups at the C-5 position and functionalized side chains at N-3. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The acetylindolinone group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, which may improve membrane permeability compared to the indole or nitropropenylidene analogues . Electron-withdrawing groups (e.g., nitro in compound 2i) enhance cytotoxicity but may reduce solubility . Hexanoic acid chains (vs. shorter chains like succinic acid in 2k) improve aqueous solubility, critical for bioavailability .

Spectral Data: The target compound’s ¹H-NMR would show distinct signals for the acetyl group (~2.1 ppm) and indolinone protons (~7.5–8.5 ppm), differing from the indole NH signal (~12.1 ppm) in compound 4i . LC-MS data for the target compound (m/z 418.49) aligns with its molecular weight, whereas analogues like 2i show m/z 485.91 due to the nitro and chloro substituents .

Key Findings:

- Anticancer Activity: Compound 2i’s chloro-nitropropenylidene group confers superior cytotoxicity, likely due to ROS-mediated apoptosis . The target compound’s acetylindolinone may exhibit similar mechanisms but requires empirical validation.

- Antimicrobial Potential: Derivatives with arylidene-thiazolidinones (e.g., 39–43) show moderate antibacterial activity, suggesting the target compound could be optimized for this purpose .

Biological Activity

The compound 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex heterocyclic molecule that combines structural features of indole and thiazolidine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula: CHNOS

- Molecular Weight: 418.49 g/mol

- Functional Groups: The compound contains an indolin moiety, thiazolidine ring, and a hexanoic acid chain, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial activity. The presence of the indole structure is associated with various biological activities, including:

- Antibacterial : Potential effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal : Activity against common fungal pathogens.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The thiazolidine ring may enhance this activity by modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.

Anticancer Activity

The unique combination of functional groups in this compound suggests potential anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Research into similar compounds has shown:

| Compound Type | Activity Observed | Reference |

|---|---|---|

| Indole Derivatives | Anticancer | |

| Thiazolidine Analogs | Antimicrobial |

Synthesis and Evaluation

A study focusing on the synthesis of related indole-thiazolidine compounds demonstrated significant biological activity against various pathogens. The synthesis involved multi-step processes yielding compounds with high purity and yield, indicating the feasibility of developing similar analogs for therapeutic use.

Comparative Studies

Comparative studies have shown that compounds with similar structures exhibit varying degrees of biological activity based on substituent modifications. For instance, modifications to the indole ring can significantly impact anticancer efficacy, suggesting a structure-activity relationship (SAR) worth exploring further.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Methodological Answer:

The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of 1-acetyl-2-oxoindolin-3-ylidene derivatives with 4-oxo-2-thioxothiazolidine precursors in acetic acid under reflux (80–100°C) with sodium acetate as a catalyst .

- Step 2: Introduction of the hexanoic acid side chain via nucleophilic substitution or coupling reactions. Solvents like DMF or THF are often used to enhance solubility .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetic acid/ethanol mixtures ensures >95% purity .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:9) and optimize stoichiometry to minimize byproducts like unreacted aldehydes or dimerized intermediates .

Advanced: How can structural contradictions between computational modeling and experimental crystallography be resolved?

Methodological Answer:

- X-ray Crystallography: Use single-crystal X-ray diffraction (e.g., SHELXT ) to resolve Z/E isomerism in the thiazolidinone core. For example, confirmed the (Z)-configuration of a related compound via crystallography .

- Computational Validation: Compare DFT-optimized structures (using Gaussian or ORCA) with experimental data. Adjust force fields to account for sulfur-related torsional effects, which are often misrepresented in simulations .

- Case Study: In , the (Z,2Z)-configuration of a propenylidene substituent was validated via crystal packing analysis, resolving discrepancies with NMR-based predictions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons on the indolinone (δ 10–12 ppm) and thioxothiazolidinone (δ 4–5 ppm) moieties. Coupling constants (J = 10–12 Hz) confirm double-bond geometry .

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹ for acetyl and thiazolidinone) and C=S stretches (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 441.0 [M+H]+ for a derivative in ) and fragmentation patterns .

Advanced: How should researchers address conflicting cytotoxicity data across cancer cell lines?

Methodological Answer:

- Standardize Assays: Use MTT assays with matched incubation times (48–72 hours) and serum-free conditions to avoid interference from the hexanoic acid side chain .

- Cell Line Selection: Test panels with diverse genetic backgrounds (e.g., MDA-MB-231 vs. MCF-7 for breast cancer) to identify structure-activity trends. reported IC50 variations from 2–15 µM .

- Mechanistic Follow-Up: Perform RNA-seq or proteomics to correlate cytotoxicity with target expression (e.g., tubulin inhibition in vs. kinase modulation in ) .

Basic: What are common synthetic byproducts, and how are they mitigated?

Methodological Answer:

- Byproducts:

- Detection: LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies impurities. For example, achieved >98% purity after recrystallization .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

- Target Identification: Use SPR (surface plasmon resonance) to screen kinase or protease libraries. A related compound in showed nM affinity for HDAC8 .

- Enzymatic Assays: Measure IC50 via fluorescence-based kits (e.g., HDAC-Glo™). Include positive controls (e.g., SAHA for HDACs) and validate with Western blotting (e.g., acetylated histone H3 levels) .

- Molecular Docking: Use AutoDock Vina to model interactions. For example, the hexanoic acid chain in was critical for binding tubulin’s colchicine site .

Basic: How is solubility optimized for in vitro studies?

Methodological Answer:

- Solvent Systems: Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO <0.1%). For polar derivatives, aqueous buffers with 0.1% Tween-80 improve dispersion .

- pH Adjustment: The hexanoic acid group (pKa ~4.5) enhances solubility at pH 7.4 via ionization. Precipitates at pH <4 require reformulation .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Rodent Models: Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies AUC and Cmax .

- Tissue Distribution: used radiolabeled analogs to track accumulation in liver and kidneys, noting rapid clearance (t1/2 ~3 hours) .

- Metabolite ID: Use hepatocyte incubations + UPLC-QTOF to identify glucuronidation or sulfation of the thioxothiazolidinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.